molecular formula C20H19ClN2O2 B11167665 1-(4-Chloro-phenyl)-4-(3,4-dihydro-2H-quinoline-1-carbonyl)-pyrrolidin-2-one

1-(4-Chloro-phenyl)-4-(3,4-dihydro-2H-quinoline-1-carbonyl)-pyrrolidin-2-one

Cat. No.: B11167665
M. Wt: 354.8 g/mol
InChI Key: NCVDFEDJWWVFGH-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidinone ring, a tetrahydroquinoline moiety, and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of the Pyrrolidinone Ring: This step might involve the cyclization of an appropriate precursor, such as an amino acid derivative, under basic or acidic conditions.

    Coupling Reactions: The final step could involve coupling the tetrahydroquinoline and pyrrolidinone intermediates using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorophenyl group or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)pyrrolidin-2-one: Similar structure with an isoquinoline moiety.

    1-(4-Chlorophenyl)-4-(quinoline-1-carbonyl)pyrrolidin-2-one: Contains a quinoline ring instead of tetrahydroquinoline.

    1-(4-Chlorophenyl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)piperidin-2-one: Piperidinone ring instead of pyrrolidinone.

Uniqueness

The uniqueness of 1-(4-CHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE lies in its specific combination of structural features, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C20H19ClN2O2/c21-16-7-9-17(10-8-16)23-13-15(12-19(23)24)20(25)22-11-3-5-14-4-1-2-6-18(14)22/h1-2,4,6-10,15H,3,5,11-13H2

InChI Key

NCVDFEDJWWVFGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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